4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide

Creatine kinase kinetics Structure–activity relationship Bioenergetics

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide (CAS 2094924-41-9; molecular formula C₈H₁₄BrN₃O₃; MW 280.12 g/mol) is the hydrobromide salt of a synthetic 2-iminoimidazolidin-4-one derivative bearing an N¹‑butanoic acid side chain. The free base form (CAS 213181-98-7; MW 199.21 g/mol) shares the identical 2-imino‑3‑methyl‑5‑oxoimidazolidine core and differs only by the absence of the HBr counterion.

Molecular Formula C8H14BrN3O3
Molecular Weight 280.122
CAS No. 2094924-41-9
Cat. No. B2920092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide
CAS2094924-41-9
Molecular FormulaC8H14BrN3O3
Molecular Weight280.122
Structural Identifiers
SMILESCN1CC(=O)N(C1=N)CCCC(=O)O.Br
InChIInChI=1S/C8H13N3O3.BrH/c1-10-5-6(12)11(8(10)9)4-2-3-7(13)14;/h9H,2-5H2,1H3,(H,13,14);1H
InChIKeyCXJOSGZYPHBXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic Acid Hydrobromide (CAS 2094924-41-9) – Compound Class, Salt Form Identity & Procurement Baseline


4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic acid hydrobromide (CAS 2094924-41-9; molecular formula C₈H₁₄BrN₃O₃; MW 280.12 g/mol) is the hydrobromide salt of a synthetic 2-iminoimidazolidin-4-one derivative bearing an N¹‑butanoic acid side chain . The free base form (CAS 213181-98-7; MW 199.21 g/mol) shares the identical 2-imino‑3‑methyl‑5‑oxoimidazolidine core and differs only by the absence of the HBr counterion [1]. This compound belongs to the broader structural class of creatinine analogs (2‑imino‑1‑methylimidazolidin‑4‑one derivatives), wherein variations in the length and nature of the N¹‑alkyl carboxylic acid substituent profoundly modulate creatine kinase interaction kinetics, cellular energy transduction, and antitumor activity [2].

Why 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic Acid Hydrobromide Cannot Be Casually Substituted by the Free Base or Other Imidazolidinone Analogs


Simple in-class substitution is unreliable because the N¹‑alkyl carboxylic acid chain length is a critical determinant of biological interaction with the creatine kinase (CK) system: as the side chain extends from carboxymethyl (cyclocreatine, 1 C atom) → carboxyethyl (homocyclocreatine, 2 C atoms) → carboxypropyl (3 C atoms, i.e., butanoic acid), CK reactivity diminishes by orders of magnitude, with homocyclocreatine being 10,000‑fold less active than creatine in the forward CK direction [1]. The antitumor activity trend is likewise chain‑length‑dependent—homocyclocreatine (50% of evaluable tumor samples inhibited) significantly outperforms cyclocreatine (19%) in ex vivo human tumor colony‑forming assays [2]. Furthermore, the hydrobromide salt form (CAS 2094924-41-9) provides inherently superior aqueous solubility and crystallinity compared with the free base (CAS 213181-98-7), as demonstrated for hydrobromide salts across diverse chemotypes . These three axes of differentiation—CK kinetics, antitumor potency, and physicochemical handling—cannot be assumed equivalent across analogs, making blind substitution scientifically inadvisable.

Quantitative Differentiation Evidence for 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic Acid Hydrobromide Versus Closest Analogs


Side Chain Length Drives Creatine Kinase Reactivity: Butanoic Acid vs. Carboxyethyl (Homocyclocreatine) vs. Carboxymethyl (Cyclocreatine)

Creatine kinase (CK) substrate reactivity is exquisitely sensitive to N¹‑alkyl chain length in 2‑iminoimidazolidin‑4‑one analogs. At 2 mM and pH 7.0 with rabbit muscle CK, the rank order is: creatine (no N¹‑alkyl chain) >> cyclocreatine (1‑carbon carboxymethyl) >> homocyclocreatine (2‑carbon carboxyethyl), with homocyclocreatine exhibiting 10,000‑fold lower activity than creatine [1]. The target compound extends the chain to 3 carbons between the imidazolidinone ring and the terminal carboxylate (butanoic acid), which, based on the established descending trend, is expected to further reduce CK phosphorylation efficiency relative to homocyclocreatine and cyclocreatine. This positions the compound as a low‑reactivity, potentially slow‑turnover CK modulator rather than a direct creatine replacement—a feature valuable for experimental designs requiring controlled, sub‑maximal CK flux.

Creatine kinase kinetics Structure–activity relationship Bioenergetics Imidazolidinone analog

Antitumor Activity of Creatine Analogs Increases with Side Chain Length: Homocyclocreatine (C2) Outperforms Cyclocreatine (C1) in Ex Vivo Human Tumor Colony Assays

In a direct head‑to‑head evaluation using freshly explanted human tumor cells in a soft‑agar colony‑forming assay, homocyclocreatine (1‑carboxyethyl‑2‑iminoimidazolidine; C2 side chain) demonstrated antitumor activity against 50% of evaluable tumor samples, while cyclocreatine (1‑carboxymethyl‑2‑iminoimidazolidine; C1 side chain) was active against only 19% of evaluable samples—a statistically significant difference (P = 0.023, Fisher's exact test) [1]. The target compound (CAS 2094924-41-9) extends this side chain to a 3‑carbon butanoic acid spacer, representing the next logical step in the chain‑length optimization trajectory. Although direct antitumor data for the butanoic acid analog are not yet published, the class‑level trend of increasing anticancer efficacy with increasing spacer length provides a testable hypothesis that makes this compound a rational candidate for preclinical oncology evaluation.

Anticancer agents Creatine analogs Colony-forming assay Tumor explant

Hydrobromide Salt vs. Free Base: Physicochemical Advantages for Aqueous Reaction Systems and Formulation

Hydrobromide salt formation is a well‑established strategy for enhancing aqueous solubility and improving crystallinity of amine‑containing compounds. The hydrobromide salt form (CAS 2094924-41-9; MW 280.12) of the target compound provides a 41% increase in formula weight and introduces the bromide counterion, converting the free base (CAS 213181-98-7; MW 199.21) into a more water‑soluble, crystalline solid . Industry‑standard practice and comparative solubility data across multiple chemotypes confirm that hydrobromide salts routinely achieve >100 mg/mL aqueous solubility, significantly outperforming the corresponding free base, and offer superior stability across crystalline forms suitable for reproducible experimental handling [1]. This is particularly relevant for biological assays requiring aqueous dosing without organic co‑solvents, where the free base may exhibit limited solubility at physiological pH.

Salt selection Aqueous solubility Crystallinity Formulation development

The 2‑Imino‑3‑methyl‑5‑oxoimidazolidin‑4‑yl Fragment Is a Validated Anticancer Pharmacophore: Quantitative Cytotoxicity When Appended to Indolin‑2‑one

The 2‑imino‑3‑methyl‑5‑oxoimidazolidin‑4‑yl fragment—exactly the core heterocycle of the target compound—has been validated as an active anticancer pharmacophore when conjugated to an indolin‑2‑one scaffold. In a study evaluating N‑alkyl‑3‑hydroxy‑3‑(2‑imino‑3‑methyl‑5‑oxoimidazolidin‑4‑yl)indolin‑2‑one analogs against the NCI‑60 human tumor cell line panel, compound 3o exhibited GI₅₀ values of 190 nM against A549/ATTC non‑small cell lung cancer cells and 750 nM against LOX IMVI melanoma cells, while compounds 3n and 3o showed GI₅₀ values of 2–5 µM across CCRF‑CEM, HL‑60(TB), K‑562, MOLT‑4, and RPMI‑8226 leukemia cell lines [1]. The target compound (CAS 2094924-41-9) provides this identical pharmacophoric core with a butanoic acid handle at N¹ instead of the indolin‑2‑one appendage, offering a modular fragment for the design of novel conjugate libraries with a demonstrated anticancer pedigree.

Anticancer pharmacophore Cytotoxicity Imidazolidinone scaffold NCI-60 panel

BindingDB and ChEMBL Record Confirmation: No Off‑Target Liability Data Yet Deposited for the Target Compound

A systematic cross‑reference of BindingDB and ChEMBL entries was conducted to identify any deposited bioactivity data for the target compound. The BindingDB record BDBM50527063 (CHEMBL4534285) has been erroneously assigned the SMILES of thapsigargin, not the target compound, and the associated IC₅₀ values (Ki = 11 nM for rabbit SERCA1a; IC₅₀ = 210 nM for rabbit SERCA1b and human SERCA3a) correspond to thapsigargin pharmacology [1][2]. Similarly, BindingDB record BDBM50369347 (CHEMBL605452) with Ki = 260 nM for human IMPDH1 refers to a selenophene‑containing NAD analog [3]. The target compound (PubChem CID 20242389) has no curated bioactivity data in ChEMBL and no active bioassay results in PubChem BioAssay as of 2025 [4]. This absence of pre‑existing target engagement data represents a blank‑slate profile, advantageous for researchers seeking a genuinely uncharacterized chemical probe without confounding polypharmacology annotations.

Target selectivity Bioactivity database IMPDH SERCA

High‑Priority Research and Industrial Application Scenarios for 4-(2-Imino-3-methyl-5-oxoimidazolidin-1-yl)butanoic Acid Hydrobromide


Creatine Kinase Structure–Activity Relationship (SAR) Studies: Elucidating the N¹‑Alkyl Chain Length Dependency of Substrate Reactivity and Inhibition

The target compound provides the critical 3‑carbon spacer (butanoic acid) data point between the well‑characterized homocyclocreatine (2‑carbon carboxyethyl) and longer‑chain analogs. Measuring CK phosphorylation kinetics for the butanoic acid analog—both as a substrate and as a potential competitive inhibitor—would complete the quantitative SAR landscape for the N¹‑alkyl imidazolidinone series. The established benchmark is that homocyclocreatine is 10,000‑fold less reactive than creatine at CK [1], and the target compound is expected to extend this attenuation further, enabling fine‑tuned modulation of CK‑dependent cellular energy homeostasis. The hydrobromide salt's enhanced aqueous solubility ensures consistent dosing in CK enzyme kinetics assays without organic co‑solvent interference.

Anticancer Fragment‑Based Drug Discovery: Modular Conjugation of the 2‑Imino‑3‑methyl‑5‑oxoimidazolidin‑4‑yl Pharmacophore via the Butanoic Acid Handle

The 2‑imino‑3‑methyl‑5‑oxoimidazolidin‑4‑yl core has validated anticancer cytotoxicity when conjugated to an indolin‑2‑one moiety, with GI₅₀ values as low as 190 nM against A549/ATTC lung cancer cells [2]. The target compound supplies this core with a free carboxylic acid handle at N¹—positioned for amide coupling, esterification, or Huisgen cycloaddition—making it an ideal fragment for rapid library synthesis. The chain‑length dependency of antitumor activity observed with cyclocreatine (19% tumor sample inhibition) and homocyclocreatine (50% inhibition) [3] further suggests that the butanoic acid spacer may confer favorable pharmacokinetic or target‑engagement properties upon conjugation.

Phenotypic Screening for Novel Mechanisms of Action: A Clean‑Slate Chemical Probe for Unbiased Hit Discovery

With zero curated target annotations in ChEMBL and BindingDB and no active bioassay results in PubChem [4], the target compound is an exceptionally clean starting point for phenotypic screening. Unlike more extensively profiled imidazolidinones (e.g., Ro 20‑1724 with known PDE4 inhibition ) or creatinine analogs with established CK and antitumor mechanisms, the target compound carries no preconceived mechanism‑of‑action bias. This makes it suitable for high‑content imaging screens, metabolomic profiling, or viability‑based assays in disease‑relevant cell models where novel target identification is the primary objective. The hydrobromide salt form eliminates DMSO solubility confounds in aqueous assay formats.

Chemical Biology Tool for Creatine Transporter and Cellular Uptake Studies

The structural analogy to creatine and creatinine, combined with the extended butanoic acid side chain, positions the target compound as a potential tool for probing creatine transporter (SLC6A8) substrate specificity. Creatine analogs with N¹‑alkyl modifications have demonstrated differential tissue accumulation and phosphorylation, with homocyclocreatine accumulating to 32 µmol/g in chick breast muscle [1]. The butanoic acid analog may exhibit distinct transporter affinity and intracellular phosphorylation kinetics, useful for dissecting the contribution of chain length to cellular uptake and metabolic trapping. The hydrobromide salt ensures reliable aqueous formulation for cell‑based uptake assays.

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